Home > Products > Screening Compounds P72348 > GD1a Ganglioside sugar
GD1a Ganglioside sugar -

GD1a Ganglioside sugar

Catalog Number: EVT-1506229
CAS Number:
Molecular Formula: C26H45NO19
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GD1a ganglioside is a complex glycosphingolipid that plays a crucial role in the nervous system. It is classified as a member of the ganglio-series of gangliosides, which are characterized by their sialic acid content and their involvement in various cellular processes, including cell signaling and neurodevelopment. GD1a is particularly significant due to its presence in the brain and its association with neuronal functions.

Source

GD1a ganglioside is predominantly found in the mammalian brain, where it constitutes a major component of the neuronal membrane. Its synthesis occurs primarily in the Golgi apparatus of cells, where it is formed through the sequential addition of sugar moieties to a ceramide backbone. The primary precursor for GD1a synthesis is lactosylceramide, which undergoes enzymatic modifications to yield the final ganglioside structure .

Classification

Gangliosides are classified based on their carbohydrate composition and the number of sialic acid residues present. GD1a contains one sialic acid residue and is part of the broader group of gangliosides that includes GM1, GD1b, and GT1b. The nomenclature reflects both the number of sialic acids and their specific structural characteristics .

Synthesis Analysis

Methods

The synthesis of GD1a can be achieved through several methods, including both natural biosynthesis within cells and synthetic approaches in the laboratory. The natural biosynthesis involves a series of glycosyltransferase enzymes that catalyze the addition of sugar units to form the ganglioside.

Technical Details

  • Natural Synthesis: In vivo synthesis begins with ceramide, which is converted to lactosylceramide. Subsequent action by specific glycosyltransferases adds galactose and sialic acid residues, ultimately forming GD1a. Key enzymes include α2-3 sialyltransferases, which are responsible for adding the terminal sialic acid .
  • Synthetic Approaches: Laboratory synthesis can involve chemical methods such as solid-phase synthesis or solution-phase synthesis using protected sugar derivatives. Recent advancements have led to more efficient synthetic routes that allow for the production of GD1a in significant yields .
Molecular Structure Analysis

Structure

GD1a ganglioside consists of a ceramide backbone linked to an oligosaccharide chain that includes a tetrasaccharide core with one terminal sialic acid. The structure can be represented as follows:

  • Core Structure: Galβ1–3GalNAcβ1-4Galβ1-4Glcβ1-1′Cer
  • Sialic Acid Position: The terminal galactose has an α2–3-linked sialic acid .

Data

The molecular formula for GD1a is typically represented as C40_{40}H69_{69}N2_{2}O16_{16}S, with a molecular weight of approximately 837.0 g/mol. The compound's stereochemistry and specific glycosidic linkages contribute to its unique biological properties.

Chemical Reactions Analysis

Reactions

GD1a participates in various biochemical reactions, primarily involving its interactions with proteins and other biomolecules at the cell membrane level. These interactions can influence signaling pathways critical for neuronal function.

Technical Details

  • Enzymatic Reactions: GD1a can be synthesized or modified by specific enzymes such as sialyltransferases, which catalyze the addition or removal of sialic acid residues .
  • Binding Interactions: Gangliosides like GD1a can bind to receptors on neurons, affecting processes like synaptic transmission and neuroplasticity .
Mechanism of Action

Process

The mechanism by which GD1a exerts its effects involves several key processes:

  • Cell Signaling: GD1a interacts with various membrane proteins, modulating their activity and localization within lipid rafts—specialized microdomains within cell membranes that facilitate signaling events .
  • Neuronal Development: During brain development, GD1a plays a role in guiding neuronal growth and differentiation through its interactions with growth factors and receptors .

Data

Research indicates that alterations in GD1a levels can impact neuronal health and function, suggesting its critical role in neurodevelopmental processes.

Physical and Chemical Properties Analysis

Physical Properties

GD1a is typically found as a white to off-white powder when isolated. Its solubility characteristics depend on the solvent used; it is generally soluble in organic solvents but less so in water due to its lipid nature.

Chemical Properties

GD1a exhibits stability under physiological conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its interactions with other biomolecules are influenced by its charge distribution due to the presence of sialic acid residues.

Relevant Data or Analyses

Studies have shown that GD1a contributes significantly to membrane fluidity and cellular interactions, which are essential for maintaining neuronal integrity .

Applications

Scientific Uses

GD1a ganglioside has several important applications in scientific research:

  • Neuroscience Research: It serves as a model compound for studying ganglioside function in neuronal signaling and development.
  • Disease Studies: GD1a has been implicated in various neurological disorders, including Guillain-Barré syndrome, making it a target for research into autoimmune responses against gangliosides .
  • Therapeutic Potential: Investigations into GD1a's role in neuroprotection may lead to new therapeutic strategies for neurodegenerative diseases.
Introduction to Gangliosides and GD1a

Definition and Classification of Gangliosides

Gangliosides are sialic acid-containing glycosphingolipids (GSLs) that constitute essential components of vertebrate cell membranes, particularly enriched in the nervous system. Structurally, they consist of a glycan headgroup attached to a ceramide lipid anchor. Gangliosides are classified into four major series (0-, a-, b-, and c-series) based on their biosynthetic pathways, which determine the number of sialic acid residues attached to the internal galactose of the conserved tetrasaccharide core (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer). The a-series gangliosides (e.g., GM1, GD1a) bear one sialic acid on the internal galactose, while b-series gangliosides (e.g., GD1b, GT1b) carry two [3] [4]. GD1a belongs to the disialylated a-series gangliosides and is among the "big four" gangliosides (GM1, GD1a, GD1b, GT1b) that comprise >80% of total brain gangliosides in mammals [3] [4].

Table 1: Major Ganglioside Classes and Their Characteristics

Ganglioside SeriesCore StructureRepresentative MembersPrimary Occurrence
0-seriesNo internal sialic acidGM3, GD3Developing brain, tumors
a-seriesMonosialylated (internal)GM1, GD1aMature nervous system
b-seriesDisialylated (internal)GD1b, GT1bMature nervous system
c-seriesTrisialylated (internal)GQ1b, GP1cRetina, synaptic membranes

Structural Characterization of GD1a Ganglioside

Glycan Headgroup Composition and Sialic Acid Linkages

GD1a features a disialylated pentasaccharide headgroup (Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-1'Cer). This structure includes:

  • A terminal α2-3-linked sialic acid on galactose (Gal)
  • An internal α2-3-linked sialic acid on the subterminal galactose
  • A conserved neutral tetrasaccharide core (Gal-GalNAc-Gal-Glc) [1] [3]

The terminal α2-3 sialic acid is the critical epitope recognized by neuronal receptors (e.g., myelin-associated glycoprotein, MAG) and autoantibodies in pathological conditions. This linkage differentiates GD1a from its structural isomer GD1b, which bears the second sialic acid in an α2-8 linkage on the internal sialic acid rather than the terminal galactose [3] [6]. Advanced structural characterization techniques like ultraviolet photodissociation mass spectrometry (UVPD-MS) enable differentiation of such isomers by generating diagnostic fragment ions, including glycosidic cleavages (B/Y ions) and cross-ring cleavages (A/X ions) specific to the sialylation pattern [1].

Ceramide Lipid Tail Variability

The ceramide moiety of GD1a consists of a sphingoid base (typically sphingosine, d18:1) amide-linked to a fatty acid chain. This domain exhibits significant structural heterogeneity:

  • Sphingoid bases: Vary in chain length (C14-C22), saturation, and hydroxylation
  • Fatty acid chains: Range from C16 to C24, with varying saturation (e.g., 18:0, 20:1, 24:1) [1] [6]

This lipid variability influences GD1a's membrane dynamics, including its partitioning into lipid rafts—cholesterol-rich membrane microdomains that facilitate signal transduction. Mass spectrometry analyses reveal that neural GD1a predominantly contains C18 sphingosine and C18:0 or C20:0 fatty acids, though cancer cells exhibit shorter-chain variants [1] [6].

Table 2: Structural Features of GD1a Ganglioside

Structural DomainComponentsCommon VariantsFunctional Impact
Glycan headgroupTerminal Sia (α2-3)Neu5Ac, Neu5Gc (species-dependent)Ligand recognition specificity
Internal Sia (α2-3)Neu5Ac onlyBackbone stability
Core tetrasaccharideGal-GalNAc-Gal-Glc (conserved)Scaffold for biosynthetic enzymes
Ceramide anchorSphingoid baseSphingosine (d18:1), Dihydrosphingosine (d18:0)Membrane fluidity modulation
Fatty acid chainC16:0, C18:0, C20:0, C24:1Lipid raft partitioning

Historical Context of GD1a Research

GD1a research milestones reflect evolving analytical and biological insights:

  • 1960s-1980s: Initial structural characterization using thin-layer chromatography (TLC) and early mass spectrometry revealed GD1a as a major brain ganglioside [3] [4].
  • 1990s: Biochemical studies identified GD1a as a functional ligand for MAG, explaining its role in axon-myelin stability [3].
  • 2000s: Genetic studies established that ST3GAL2 and ST3GAL3 sialyltransferases collaboratively synthesize GD1a in vivo. St3gal2/St3gal3 double-knockout mice exhibited >95% depletion of GD1a and GT1b, confirming their biosynthetic roles [3].
  • 2010s-Present: Advanced LC-MS methods (e.g., ZIC-HILIC) enabled isomer separation (GD1a vs. GD1b) and quantification in complex biological samples. These revealed altered GD1a expression in neurodegenerative diseases and cancers [6].

Table 3: Key Milestones in GD1a Research

Time PeriodKey AdvanceMethodological InnovationBiological Insight
1960s-1980sIdentification as major brain gangliosideTLC, NMRAbundance in nervous tissue
1990sRecognition as MAG ligandSolid-phase binding assaysRole in axon-myelin stabilization
2000sElucidation of biosynthetic enzymesGene knockout miceST3GAL2/ST3GAL3 dependency
2010s-PresentIsomer-resolved quantification in disease statesZIC-HILIC LC-MS, UVPD-MSBiomarker potential in neurodegeneration/cancer

Biological Significance in Vertebrate Nervous Systems

Neurobiological Functions

GD1a serves critical roles in nervous system development and function:

  • Neural Membrane Organization: GD1a partitions into lipid rafts, facilitating the assembly of signaling complexes (e.g., neurotrophin receptors) [4] [7].
  • Axon-Myelin Integrity: As a high-affinity ligand for MAG (Siglec-4), GD1a mediates adhesive interactions between myelinating glia and axons. This binding stabilizes myelin sheaths and protects axons from degeneration [3] [4].
  • Neuroplasticity: Modulates synaptic transmission by regulating ion channel activity and neurotransmitter receptor localization [4] [7].

Mice lacking GD1a (St3gal2/St3gal3 double-KO) exhibit severe neurological deficits, including hindlimb dysreflexia, reduced lifespan, and impaired axon regeneration, underscoring its non-redundant functions [3].

Pathological Implications

  • Autoimmune Neuropathies: GD1a is a major target of autoantibodies in Campylobacter jejuni-triggered Guillain-Barré syndrome (GBS). Molecular mimicry between GD1a and bacterial lipooligosaccharides (LOS) induces cross-reactive antibodies. These antibodies disrupt nodal sodium channels, causing axonal injury and paralysis [2] [4] [5].
  • Neurodegeneration: Altered GD1a expression occurs in Alzheimer's and Parkinson's diseases. GD1a depletion impairs neurotrophic signaling, contributing to neuronal vulnerability [4] [6].
  • Oncogenesis: Tumor-associated GD1a promotes metastasis in melanoma and neuroblastoma by enhancing cell adhesion and migration [4] [6].

Table 4: Biological and Pathological Roles of GD1a

ContextRole of GD1aMolecular MechanismFunctional Outcome
Neural developmentLipid raft componentCholestrol-dependent domain assemblySpatial organization of signaling complexes
Axon-myelin interfaceMAG ligandTrans-binding with Siglec-4Myelin stability, axon protection
Autoimmunity (GBS)Autoantibody targetMolecular mimicry with C. jejuni LOSComplement activation, axonal injury
Cancer progressionMetastasis promoterInteraction with integrins/lectinsEnhanced cell adhesion/migration

Properties

Product Name

GD1a Ganglioside sugar

Molecular Formula

C26H45NO19

Synonyms

Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.